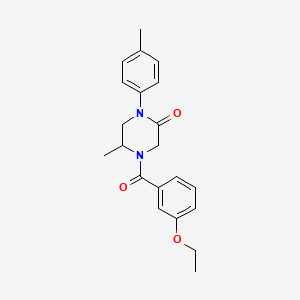

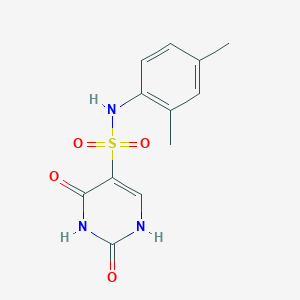

![molecular formula C15H13FN2S2 B5520117 4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)

4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step chemical reactions, starting from appropriately substituted thiophene precursors. A common approach includes the formation of key intermediates through condensation reactions, followed by cyclization to construct the pyrimidine ring. For example, a method for synthesizing 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors involved starting from allylalcohols and 4-iodobenzoate to afford aldehydes, which were then converted to thiophenes and subsequently cyclized to form the thieno[2,3-d]pyrimidines (Deng et al., 2009).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines can be characterized by various spectroscopic techniques such as NMR, IR, MS, and X-ray crystallography. For instance, the crystal structure of a related compound, 2-[2-(2-fluorobenzylidene) hydrazinyl]-4-(1-methyl-1H-indol-3-yl)thieno[3,2-d]pyrimidine, was determined, showcasing the typical features of thieno[2,3-d]pyrimidine compounds (Liu et al., 2019).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines can undergo various chemical reactions, including substitutions, additions, and cyclization, depending on the functional groups present. Their reactivity is influenced by the electron-rich sulfur atom in the thiophene ring and the nitrogen atoms in the pyrimidine ring.

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidines, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. These compounds often exhibit solid-state fluorescence properties, as seen in some benzo[4,5]thieno[3,2-d]pyrimidine derivatives (Yokota et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine and its derivatives exhibit potential in the synthesis of compounds with significant antitumor activity. For instance, derivatives of thieno[2,3-d]pyrimidine have been synthesized and shown to inhibit the growth of various tumor cell lines. These compounds operate through mechanisms such as the inhibition of folate receptors, which are overexpressed in certain types of cancer cells, offering a targeted approach to cancer therapy. The synthesis of these compounds involves complex chemical reactions aimed at enhancing their efficacy against specific tumor cells by modifying their molecular structure to target cellular processes unique to cancer cells, such as purine biosynthesis (Deng et al., 2009; Liu et al., 2019).

Pharmacological Applications

The pharmacological landscape of thieno[2,3-d]pyrimidine derivatives extends beyond antitumor activities, encompassing anticonvulsant and antidepressant effects. These compounds have been evaluated for their potential in treating neurological disorders, showcasing significant activity in models of epilepsy and depression. The effectiveness of these derivatives in neurological models suggests their potential utility in developing treatments for conditions associated with abnormal electrical activity in the brain and mood disorders (Zhang et al., 2016).

Structural and Computational Analysis

The exploration of the structural parameters and computational analysis of thieno[2,3-d]pyrimidine derivatives has provided insights into their electronic, linear, and nonlinear optical properties. Such studies are crucial for understanding the molecular basis of their biological activities and for designing molecules with optimized properties for specific applications. The detailed analysis of these compounds through techniques like density functional theory (DFT) and time-dependent DFT (TDDFT) helps in the prediction and rationalization of their pharmacological and physical properties, which is essential for the development of novel therapeutics and materials with specific functionalities (Hussain et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

4-[(2-fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2S2/c1-9-10(2)20-15-13(9)14(17-8-18-15)19-7-11-5-3-4-6-12(11)16/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQSMEKNKKBOPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC=N2)SCC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)

![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine](/img/structure/B5520060.png)

![1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5520061.png)

![(3R*,4S*)-4-(3-methoxyphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5520077.png)

![4-[5-(3-methoxy-2-naphthyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5520078.png)

![N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5520086.png)

![N-[3-(3-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5520107.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5520111.png)